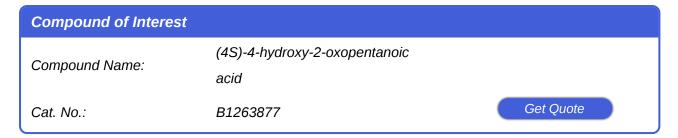


chemical and physical properties of 4-hydroxy-2-oxopentanoic acid

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An In-depth Technical Guide to 4-Hydroxy-2-oxopentanoic Acid

Introduction

4-Hydroxy-2-oxopentanoic acid, also known by synonyms such as 4-hydroxy-2-oxovalerate and 4-hydroxy-2-ketopentanoic acid, is a significant intermediate in the metabolic pathways of certain microorganisms.[1] As a 2-oxo monocarboxylic acid and a 4-hydroxy monocarboxylic acid, its structure and functional groups make it a point of interest for researchers in biochemistry and drug development.[2][3] This compound is involved in the degradation of aromatic compounds, and understanding its properties is crucial for applications in bioremediation and biocatalysis. This guide provides a comprehensive overview of its known chemical and physical properties, relevant experimental methodologies, and its role in biological pathways.

Chemical and Physical Properties

4-Hydroxy-2-oxopentanoic acid is a C5 compound characterized by a carboxylic acid, a ketone at the C2 position, and a hydroxyl group at the C4 position.[2] A summary of its key chemical and physical identifiers and computed properties is presented below. Experimental data for properties such as melting and boiling points are not readily available in published literature.

Table 1: Chemical and Physical Properties of 4-Hydroxy-2-oxopentanoic Acid



Property	Value	Source
IUPAC Name	4-Hydroxy-2-oxopentanoic acid	[2]
Molecular Formula	C5H8O4	[1][4]
Molar Mass	132.115 g⋅mol ⁻¹	[1]
Monoisotopic Mass	132.04225873 Da	[2][4]
CAS Number	3318-73-8	[1][4]
Synonyms	4-Hydroxy-2-ketopentanoic acid, 4-Hydroxy-2-oxovaleric acid, 4-hydroxy-2-oxovalerate, HKP	[1][2]
Canonical SMILES	CC(CC(=O)C(=O)O)O	[2][4]
InChI Key	HFKQINMYQUXOCH- UHFFFAOYSA-N	[1][2]
Computed XLogP3	-0.6	[2]
Polar Surface Area	74.6 Ų	[2]
Known Role	Escherichia coli metabolite	[2][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 4-hydroxy-2-oxopentanoic acid are not extensively documented. However, methodologies for analogous compounds, such as chemoenzymatic and biocatalytic syntheses, provide a framework for its production and characterization.

Biocatalytic Synthesis (Hypothetical Protocol)

The synthesis of γ -hydroxy- α -keto acids can often be achieved using aldolases. A plausible route for 4-hydroxy-2-oxopentanoic acid involves the aldol addition of acetaldehyde to pyruvate, catalyzed by a suitable aldolase.

1. Reaction Setup:



- Prepare a buffered solution (e.g., 20 mM potassium phosphate, pH 7.5).[5]
- Dissolve the substrates: pyruvate (e.g., 40 mM) and acetaldehyde (e.g., 20 mM).[5]
- Add necessary cofactors, such as MgCl₂ (e.g., 1 mM), if required by the enzyme.[5]
- Initiate the reaction by adding a purified aldolase enzyme (e.g., 0.5–1 mg).[5]
- 2. Reaction Conditions:
- Maintain the reaction mixture at a controlled temperature (e.g., 25 °C) with gentle agitation.
- Monitor the reaction progress over time (e.g., 2-24 hours).[5]
- 3. Product Analysis and Purification:
- Reaction conversion and product formation can be monitored using ¹H NMR spectroscopy by observing the appearance of characteristic product peaks and disappearance of substrate signals.[5]
- Following the reaction, the enzyme can be removed by ultrafiltration.
- The product, 4-hydroxy-2-oxopentanoic acid, can be purified from the reaction mixture using chromatographic techniques such as ion-exchange or reverse-phase chromatography.

Spectroscopic Analysis

While a specific public repository of spectra for 4-hydroxy-2-oxopentanoic acid is not available, standard analytical techniques would be employed for its characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the carbon skeleton and the position of functional groups.
- Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition (C₅H₈O₄) and molecular weight.[4]
- Infrared (IR) Spectroscopy: IR analysis would identify the characteristic vibrational frequencies of the hydroxyl (-OH), ketone (C=O), and carboxylic acid (-COOH) functional groups.

Biological Significance and Signaling Pathways



4-Hydroxy-2-oxopentanoic acid is an intermediate in the meta-cleavage pathway for the degradation of catechols in microorganisms like Pseudomonas putida.[3] This pathway is crucial for the bacterial catabolism of aromatic compounds.

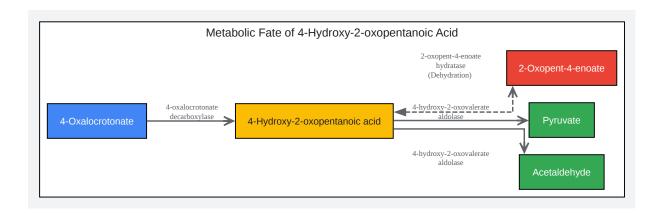
The key metabolic transformations involving this compound are:

- Formation: It is formed via the decarboxylation of 4-oxalocrotonate, a reaction catalyzed by the enzyme 4-oxalocrotonate decarboxylase.[1]
- Degradation: It is subsequently cleaved by 4-hydroxy-2-oxovalerate aldolase into two central metabolites: pyruvate and acetaldehyde.[1]
- Dehydration: In a reversible reaction, the enzyme 2-oxopent-4-enoate hydratase can dehydrate 4-hydroxy-2-oxopentanoic acid to form 2-oxopent-4-enoate.[1]

These enzymatic steps allow microorganisms to break down complex aromatic molecules into components that can enter central metabolic pathways like the Krebs cycle.

Visualizations

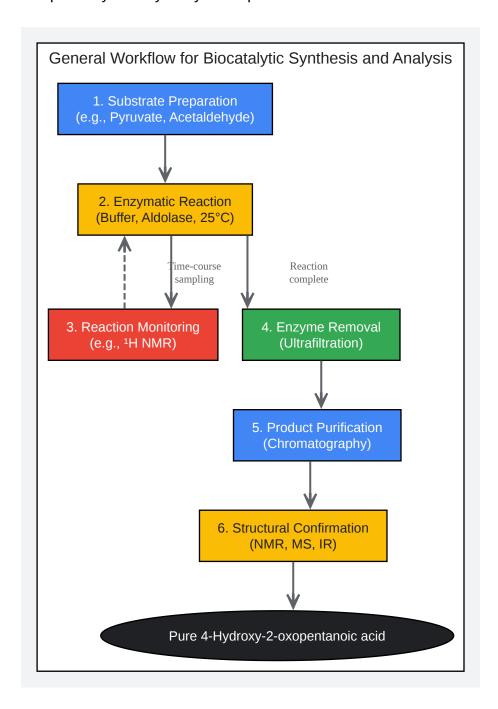
The following diagrams illustrate the metabolic context and a general experimental workflow relevant to 4-hydroxy-2-oxopentanoic acid.



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Caption: Metabolic pathway of 4-hydroxy-2-oxopentanoic acid.



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Caption: Generalized workflow for synthesis and analysis.



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